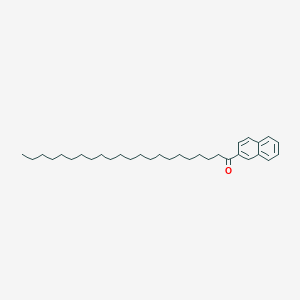
1-(Naphthalen-2-YL)docosan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-YL)docosan-1-one is an organic compound characterized by the presence of a naphthalene ring attached to a long-chain docosanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-YL)docosan-1-one typically involves the reaction of naphthalene derivatives with long-chain fatty acids or their derivatives. One common method is the Friedel-Crafts acylation, where naphthalene reacts with docosanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and crystallization to ensure the compound’s purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-YL)docosan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or corresponding ketones.
Reduction: Formation of 1-(Naphthalen-2-YL)docosan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(Naphthalen-2-YL)docosan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-YL)docosan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-YL)ethan-1-one: A shorter-chain analog with similar structural features.
1-(Naphthalen-2-YL)propan-1-one: Another analog with a three-carbon chain.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.
Uniqueness
1-(Naphthalen-2-YL)docosan-1-one is unique due to its long-chain structure, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobicity or molecular interactions.
Properties
CAS No. |
119533-65-2 |
|---|---|
Molecular Formula |
C32H50O |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1-naphthalen-2-yldocosan-1-one |
InChI |
InChI=1S/C32H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(33)31-27-26-29-23-21-22-24-30(29)28-31/h21-24,26-28H,2-20,25H2,1H3 |
InChI Key |
HBQYPQARIZPKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















